molecular formula C19H28N2O2 B3215367 tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-50-6

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B3215367
CAS No.: 1160247-50-6
M. Wt: 316.4 g/mol
InChI Key: UQMQQMHXXSGSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Introduction of Functional Groups: Amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be exploited in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of polymers or other materials with specialized functions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[indene-1,4’-piperidine] derivatives.

    Spirocyclic Amines: These compounds have similar structural features and may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4/h5-7,15H,8-12,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQQMHXXSGSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119207
Record name 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-50-6
Record name 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.